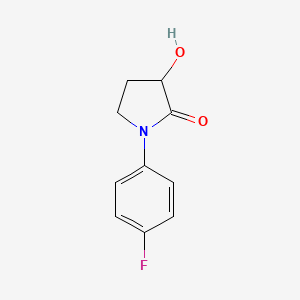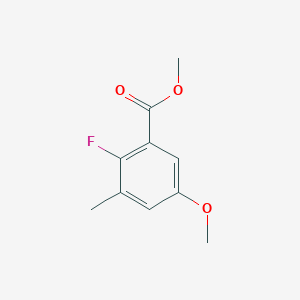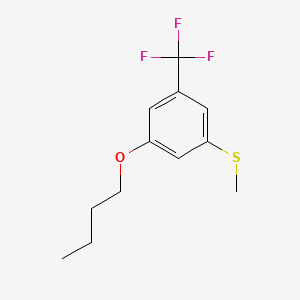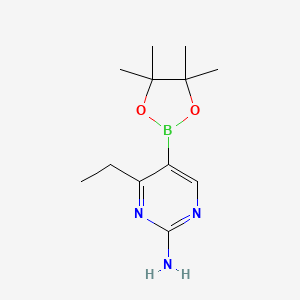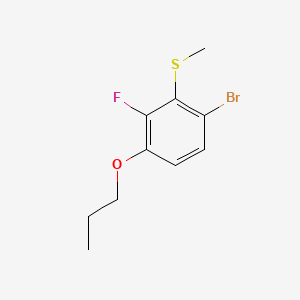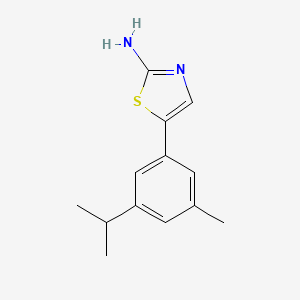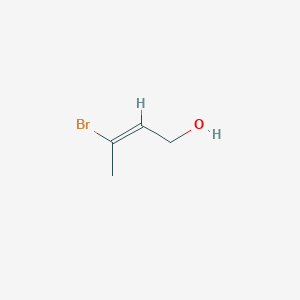![molecular formula C8H15NO B14768309 (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-3-oxabicyclo[311]heptan-1-yl)methanamine is a bicyclic amine compound with a unique structure that includes a methyl group and an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine typically involves the formation of the oxabicycloheptane ring followed by the introduction of the amine group. One common method involves the Diels-Alder reaction of a furan derivative with an appropriate dienophile to form the oxabicycloheptane ring. Subsequent functionalization steps introduce the methyl group and the methanamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring.
7-Oxabicyclo[2.2.1]heptane: This compound has a similar oxabicyclic structure but differs in the ring size and substitution pattern.
Uniqueness
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-8(3-7,4-9)6-10-5-7/h2-6,9H2,1H3 |
InChI Key |
NEFMCUAGNMCXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(COC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


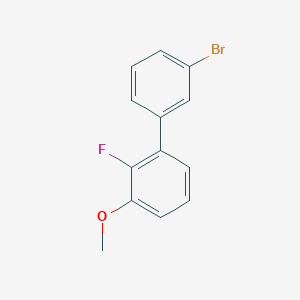
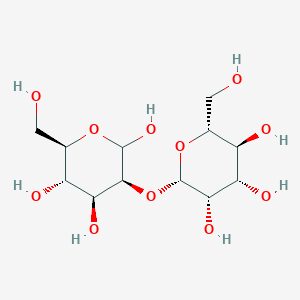
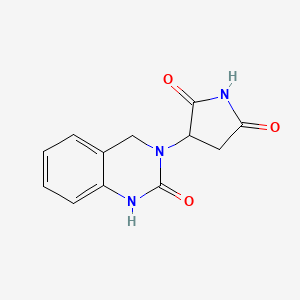
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

